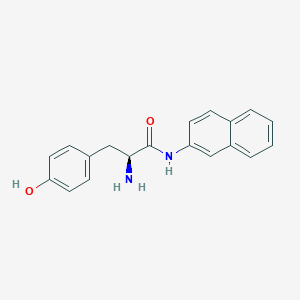

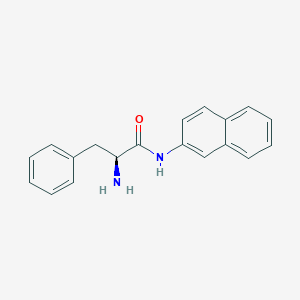

(S)-2-氨基-N-(2-萘基)-3-苯基丙酰胺

描述

“(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide” is a complex organic compound. It likely contains an amino group (-NH2), a naphthyl group (a polycyclic aromatic hydrocarbon), and a phenyl group (a cyclic group of atoms with the formula C6H5) as part of its structure .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the amino group, the naphthyl group, and the phenyl group. One possible method could involve an SN2 reaction, a fundamental type of reaction in organic chemistry .Molecular Structure Analysis

The molecular structure of this compound would likely be complex, given the presence of multiple functional groups. The naphthyl and phenyl groups are both aromatic, meaning they contain a ring of atoms with delocalized electrons .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the amino, naphthyl, and phenyl groups. For example, the amino group could participate in acid-base reactions, while the naphthyl and phenyl groups could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, compounds containing naphthyl groups often have high melting points and are relatively stable .科学研究应用

Application in Antibiotic Resistance Studies

Specific Scientific Field

Summary of the Application

PAβN is used as an efflux pump inhibitor (EPI) to study antibiotic resistance in bacteria. It’s particularly used in research involving Acinetobacter baumannii, a pathogen responsible for nosocomial infections .

Methods of Application

The activity of the efflux pump system in A. baumannii was assessed by adding PAβN to the antibiotic treatment. Two groups were formed for each of the nineteen strains, one group that evaluated the susceptibility in the presence of only the antibiotic and the other group that evaluated the susceptibility of the microorganism against the antibiotic plus PAβN .

Results or Outcomes

The addition of PAβN demonstrated a decrease in the rates of resistance to antimicrobials from the family of quinolones and aminoglycosides. For example, amikacin susceptibility rates changed from 84.2% to 100%, and for nalidixic acid, they changed from 73.7% to 79.0% .

Application in Permeabilization Studies

Specific Scientific Field

Summary of the Application

PAβN is used to study the permeability of the outer membrane of Gram-negative bacteria. It’s used in combination with antibiotics to assess the efficacy of drug treatment .

Methods of Application

PAβN is combined with β-lactam antibiotics to assess its efficacy against Pseudomonas aeruginosa. The study involved assessing the minimal inhibitory concentrations (MICs) of several β-lactam antibiotics against P. aeruginosa with and without the addition of PAβN .

Results or Outcomes

PAβN treatment caused a significant increase in uptake of a fluorescent hydrophobic probe and sensitized P. aeruginosa to bulky antibiotics (e.g. vancomycin) that are normally incapable of crossing the outer membrane .

Application in Enhancing Antibiotic Sensitivity

Summary of the Application

PAβN is used to enhance the sensitivity of bacteria to antibiotics. In a study, it was found that PAβN could significantly reduce the Minimal inhibitory concentrations (MICs) of neomycin on the Riemerella anatipestifer strain GD2019 .

Methods of Application

The study involved assessing the MICs of neomycin against R. anatipestifer with and without the addition of PAβN .

Results or Outcomes

The combination of PAβN and neomycin significantly decreased bacterial loads, relieved pathological injury, and increased the survival rate for the ducks lethally challenged by the GD2019 strain .

Application in Permeabilization of Bacterial Membranes

Summary of the Application

PAβN is used to permeabilize the outer membrane of Gram-negative bacteria. This additional mode of action should be considered when using PAβN as a control for efflux studies .

Methods of Application

The study involved assessing the uptake of a fluorescent hydrophobic probe and the susceptibility of Pseudomonas aeruginosa to bulky antibiotics with and without the addition of PAβN .

Results or Outcomes

PAβN treatment caused a significant increase in uptake of the probe and sensitized P. aeruginosa to bulky antibiotics that are normally incapable of crossing the outer membrane .

Application in Combination with Fluoroquinolone Antibiotics

Summary of the Application

PAβN is a well-studied efflux pump inhibitor (EPI) that is routinely combined with fluoroquinolone antibiotics. This combination is used to study the efficacy of these antibiotics against the opportunistic pathogen, Pseudomonas aeruginosa .

Methods of Application

The study involved assessing the minimal inhibitory concentrations (MICs) of several fluoroquinolone antibiotics against P. aeruginosa with and without the addition of PAβN .

Results or Outcomes

PAβN reduced the MICs of several fluoroquinolone antibiotics against P. aeruginosa. However, the susceptibility changes were not due entirely to efflux inhibition. Upon PAβN treatment, intracellular levels of the chromosomally-encoded AmpC β-lactamase that inactivates β-lactam antibiotics were significantly reduced .

Application in Potentiating the Activity of 5-O-mycaminosyltylonolide

Summary of the Application

PAβN is used in combination with 5-O-mycaminosyltylonolide (OMT) to potentiate its antibacterial activity against multi-drug resistant Pseudomonas aeruginosa .

Methods of Application

The study involved assessing the potentiation activity of OMT by PAβN against multidrug-resistant P. aeruginosa clinical isolates .

Results or Outcomes

PAβN could reduce the resistance of P. aeruginosa to OMT, providing a new approach for treating antibiotic-resistant P. aeruginosa infection .

未来方向

属性

IUPAC Name |

(2S)-2-amino-N-naphthalen-2-yl-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c20-18(12-14-6-2-1-3-7-14)19(22)21-17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13,18H,12,20H2,(H,21,22)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOLUWPVABJBKU-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=CC=CC=C3C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90995279 | |

| Record name | 2-Amino-N-(naphthalen-2-yl)-3-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide | |

CAS RN |

740-57-8 | |

| Record name | Phenylalanine β-naphthylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=740-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanine-beta-naphthylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000740578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-N-(naphthalen-2-yl)-3-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-N-(2-naphthyl)-3-phenylpropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

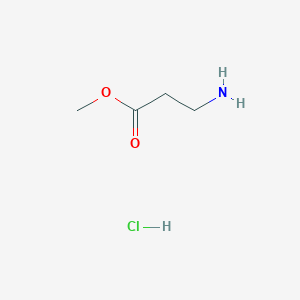

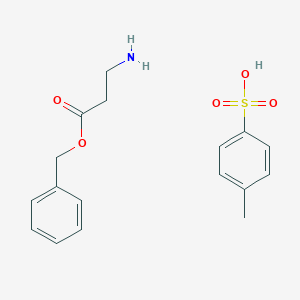

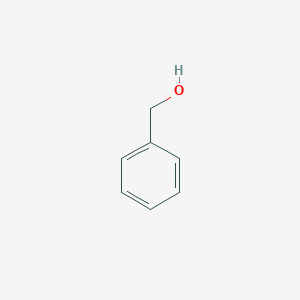

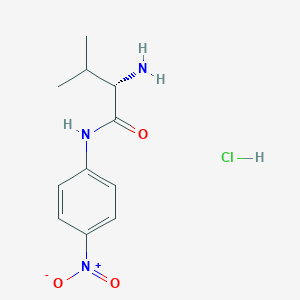

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。